

A Technical Guide to the Molecular Formula and Weight of Tribromosalan

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3,4',5-Tribromosalicylanilide*

Cat. No.: *B1683021*

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining Tribromosalan

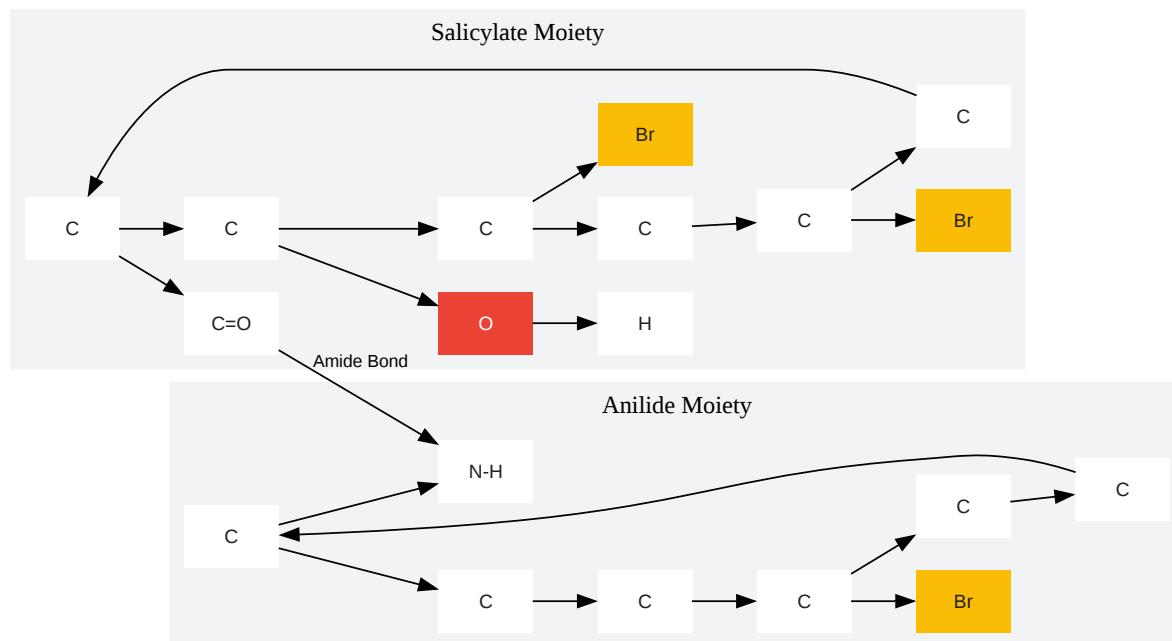
Tribromosalan is a halogenated salicylanilide, a class of compounds historically recognized for their potent antimicrobial properties.^[1] Specifically, its chemical structure is 3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide.^{[2][3]} It was previously employed as a bacteriostatic agent in consumer products like medicated soaps and detergents.^{[2][4]} However, its clinical and commercial use has been largely discontinued in many regions due to findings that it can act as a potent photosensitizing agent, leading to disabling skin disorders upon exposure to light.^{[2][5]} Despite its restricted use, Tribromosalan remains a significant reference compound in dermatological research, toxicology, and in the study of antimicrobial mechanisms. Accurate knowledge of its molecular formula and weight is the foundational starting point for any quantitative scientific investigation, from analytical method development to stoichiometric calculations in mechanistic studies.

Core Chemical Identifiers

For unambiguous identification in research and regulatory contexts, a compound is defined by several key identifiers. The primary identifiers for Tribromosalan are consolidated below.

Identifier	Value	Source(s)
IUPAC Name	3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide	[2] [3]
CAS Number	87-10-5	[2] [3] [4]
Molecular Formula	$C_{13}H_8Br_3NO_2$	[2] [3] [6] [7]
Synonyms	3,4',5-Tribromosalicylanilide, Temasept IV, Trisanil	[2]

Elucidation of the Molecular Formula


The molecular formula, $C_{13}H_8Br_3NO_2$, provides the exact count of each constituent atom within a single molecule of Tribromosalan.[\[6\]](#)[\[7\]](#) This empirical data is derived from elemental analysis and confirmed by mass spectrometry. The formula dictates that each molecule is composed of:

- 13 Carbon atoms (C)
- 8 Hydrogen atoms (H)
- 3 Bromine atoms (Br)
- 1 Nitrogen atom (N)
- 2 Oxygen atoms (O)

This composition is visually represented by its chemical structure, which consists of a salicylanilide core with bromine substituents at positions 3 and 5 of the salicylate ring and position 4 of the anilide ring.[\[2\]](#)

Visualization of the Molecular Structure

The logical relationship between the atoms as described by the IUPAC name and molecular formula is best understood through a structural diagram. The following diagram illustrates the covalent bonding and arrangement of the constituent atoms.

[Click to download full resolution via product page](#)

Caption: Chemical structure of Tribromosalan ($C_{13}H_8Br_3NO_2$).

Protocol: Calculation of Molecular Weight

The molecular weight (MW) of a compound is a fundamental physical property representing the mass of one mole of the substance, expressed in grams per mole (g/mol). It is calculated by summing the atomic weights of all atoms in the molecular formula. The choice to use standard atomic weights, which are averaged over isotopic abundances, is critical for laboratory applications involving macroscopic quantities, such as preparing solutions of a specific molarity.

Methodology:

- Identify Constituent Elements: Deconstruct the molecular formula ($C_{13}H_8Br_3NO_2$) into its constituent elements: Carbon (C), Hydrogen (H), Bromine (Br), Nitrogen (N), and Oxygen (O).
- Determine Atom Count: Quantify the number of atoms for each element as given by the subscripts in the formula.
- Obtain Standard Atomic Weights: Use the standard atomic weights for each element as published by the International Union of Pure and Applied Chemistry (IUPAC).
 - C: ~12.011 u
 - H: ~1.008 u
 - Br: ~79.904 u
 - N: ~14.007 u
 - O: ~16.000 u
- Calculate Total Mass per Element: For each element, multiply its atom count by its standard atomic weight.
- Sum for Molecular Weight: Sum the total masses of all constituent elements to obtain the final molecular weight.

The following table provides a detailed breakdown of this calculation.

Element	Symbol	Atom Count (from <chem>C13H8Br3NO2</chem>)	Standard Atomic Weight (g/mol)	Total Mass Contribution (g/mol)
Carbon	C	13	12.011	156.143
Hydrogen	H	8	1.008	8.064
Bromine	Br	3	79.904	239.712
Nitrogen	N	1	14.007	14.007
Oxygen	O	2	16.000	32.000
Total	Molecular Weight	449.926		

The calculated molecular weight of 449.93 g/mol (rounded) is consistent with the values reported in major chemical databases.[\[2\]](#)[\[3\]](#)

Summary of Physicochemical Data

Accurate molecular data is paramount for both theoretical and practical applications in drug development and research. The table below summarizes the core physicochemical properties of Tribromsalan.

Property	Value	Description	Source(s)
Molecular Formula	$C_{13}H_8Br_3NO_2$	The elemental composition of one molecule.	[2][3][6][8]
Molecular Weight	449.92 g/mol	The mass of one mole of the substance, based on standard atomic weights.	[2][3][4][6][7]
Monoisotopic Mass	446.81052 Da	The mass of a molecule with the most abundant isotopes of each element (^{12}C , 1H , ^{79}Br , ^{14}N , ^{16}O), crucial for high-resolution mass spectrometry.	[2][8]
Percent Composition	C: 34.70%, H: 1.79%, Br: 53.28%, N: 3.11%, O: 7.11%	The relative mass contribution of each element to the total molecular weight.	[4]

Conclusion

The precise molecular formula ($C_{13}H_8Br_3NO_2$) and molecular weight (449.92 g/mol) of Tribromosalan are indispensable parameters for the scientific community. This data underpins the ability to perform accurate analytical quantification, design toxicological studies, prepare solutions with precise molar concentrations, and interpret high-resolution mass spectrometry data. As a self-validating system, the molecular weight is directly and reproducibly calculable from the elemental composition defined by the molecular formula, ensuring a trusted foundation for further research into the properties and effects of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Salicylanilide - Wikipedia [en.wikipedia.org]
- 2. 3,4',5-Tribromosalicylanilide | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tribromsalan [webbook.nist.gov]
- 4. Tribromsalan [drugfuture.com]
- 5. 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Compound: TRIBROMSALAN (CHEMBL24944) - ChEMBL [ebi.ac.uk]
- 8. PubChemLite - Tribromsalan (C13H8Br3NO2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [A Technical Guide to the Molecular Formula and Weight of Tribromsalan]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1683021#tribromsalan-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1683021#tribromsalan-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com